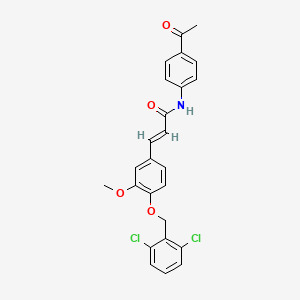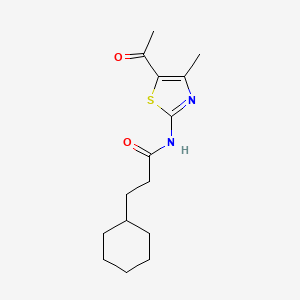![molecular formula C16H13BrN4O2 B7749287 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide](/img/structure/B7749287.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a bromophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide typically involves multiple steps:
Formation of the Isoindoline Nucleus: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution reaction where a bromophenol derivative reacts with an appropriate acylating agent.
Final Coupling Reaction: The final step involves coupling the isoindoline nucleus with the bromophenoxy acetamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus but differ in their substituents.
Bromophenoxy derivatives: Compounds with similar bromophenoxy groups but different core structures.
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide is unique due to its specific combination of an isoindoline nucleus and a bromophenoxy group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-10-5-7-11(8-6-10)23-9-14(22)20-21-16-13-4-2-1-3-12(13)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYATUJXSTGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=N\NC(=O)COC3=CC=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
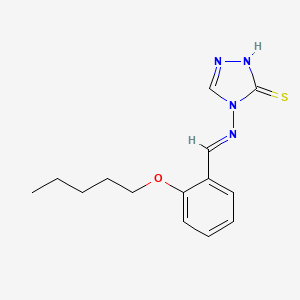
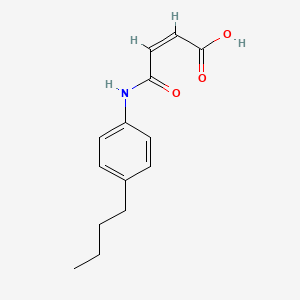
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide](/img/structure/B7749227.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B7749234.png)
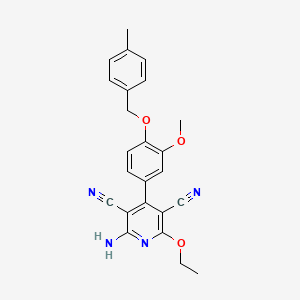
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,4-dibromophenoxy)acetamide](/img/structure/B7749247.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethylphenoxy)acetamide](/img/structure/B7749251.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-propylphenoxy)acetamide](/img/structure/B7749259.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B7749273.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide](/img/structure/B7749277.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclopropanecarboxamide](/img/structure/B7749280.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide](/img/structure/B7749290.png)
